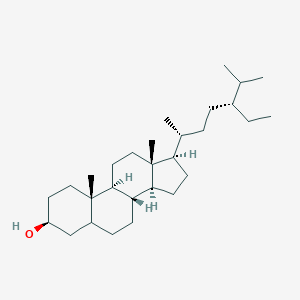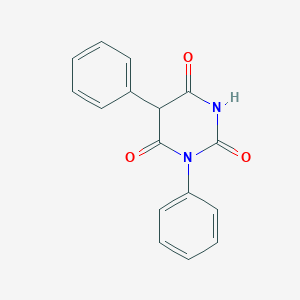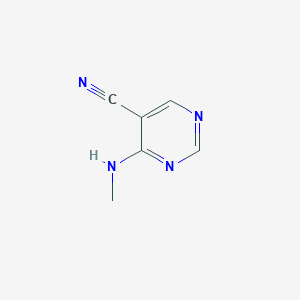
4-(Methylamino)pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylamino)pyrimidine-5-carbonitrile is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is also known as MAPC and is a pyrimidine derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 4-(Methylamino)pyrimidine-5-carbonitrile is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth of cancer cells and inflammation. It has also been shown to interact with certain receptors in the body, which may contribute to its anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-(Methylamino)pyrimidine-5-carbonitrile are not fully understood. However, it has been shown to have anti-cancer and anti-inflammatory properties, which may be related to its effects on certain enzymes and receptors in the body. It has also been shown to have low toxicity, which makes it a promising compound for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(Methylamino)pyrimidine-5-carbonitrile in lab experiments is its low toxicity. This makes it a safer compound to work with compared to other chemicals that have higher toxicity levels. Another advantage is its potential applications in various fields of scientific research, including cancer research and inflammation research. However, one of the limitations of using this compound is its limited availability, which may make it difficult to conduct large-scale experiments.
Orientations Futures
There are several future directions for research on 4-(Methylamino)pyrimidine-5-carbonitrile. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Another direction is to study its anti-inflammatory properties and potential use as an anti-inflammatory drug. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body. Finally, more studies are needed to determine the optimal dosage and administration of this compound for different applications.
Conclusion:
In conclusion, 4-(Methylamino)pyrimidine-5-carbonitrile is a chemical compound that has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer and anti-inflammatory properties and has shown promising results. However, further research is needed to fully understand its mechanism of action and effects on the body. With its low toxicity and potential applications, 4-(Methylamino)pyrimidine-5-carbonitrile is a promising compound for future research.
Méthodes De Synthèse
There are different methods to synthesize 4-(Methylamino)pyrimidine-5-carbonitrile. One of the most common methods is the reaction of 4-amino-2-chloropyrimidine with methylamine and potassium cyanide. Another method involves the reaction of 4-chloro-2-methylpyrimidine with potassium cyanide and ammonia. Both methods result in the formation of 4-(Methylamino)pyrimidine-5-carbonitrile.
Applications De Recherche Scientifique
4-(Methylamino)pyrimidine-5-carbonitrile has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation. Furthermore, it has been studied for its potential use as an enzyme inhibitor and has shown promising results in inhibiting certain enzymes.
Propriétés
Numéro CAS |
16357-70-3 |
|---|---|
Nom du produit |
4-(Methylamino)pyrimidine-5-carbonitrile |
Formule moléculaire |
C6H6N4 |
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
4-(methylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H6N4/c1-8-6-5(2-7)3-9-4-10-6/h3-4H,1H3,(H,8,9,10) |
Clé InChI |
ISFQXIVBLJPYSK-UHFFFAOYSA-N |
SMILES |
CNC1=NC=NC=C1C#N |
SMILES canonique |
CNC1=NC=NC=C1C#N |
Synonymes |
5-Pyrimidinecarbonitrile, 4-(methylamino)- (8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



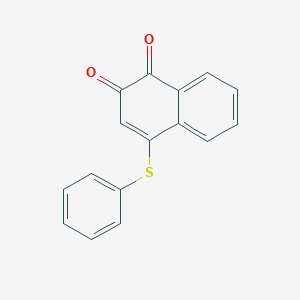

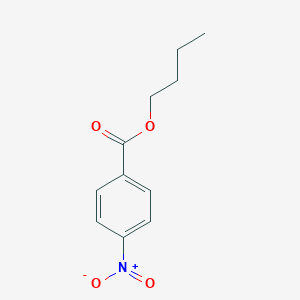
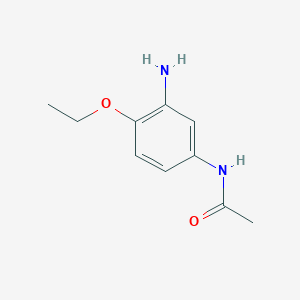
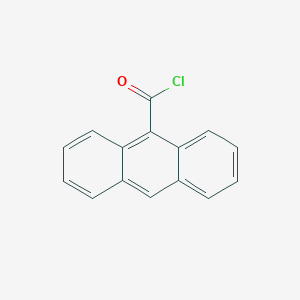
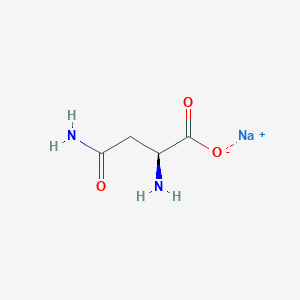
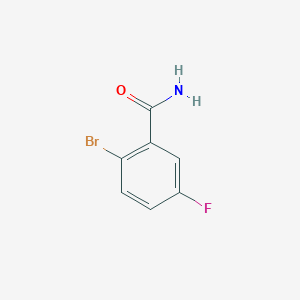
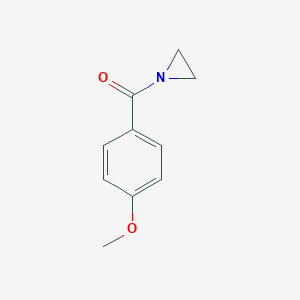

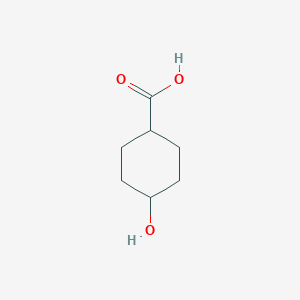
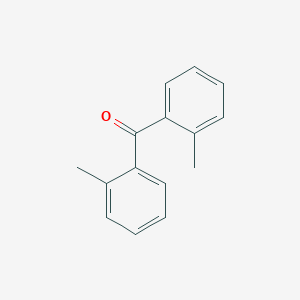
![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)
